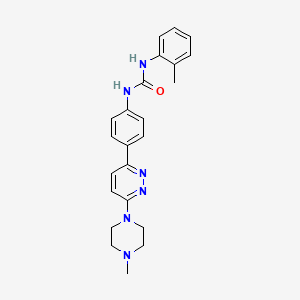

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O/c1-17-5-3-4-6-20(17)25-23(30)24-19-9-7-18(8-10-19)21-11-12-22(27-26-21)29-15-13-28(2)14-16-29/h3-12H,13-16H2,1-2H3,(H2,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMRCSXORGLITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, along with relevant case studies and research findings.

Chemical Structure

The compound's structure is characterized by multiple functional groups that contribute to its biological properties. The presence of a piperazine moiety is significant for its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

- Formation of the pyridazine ring.

- Introduction of the piperazine group.

- Coupling with the phenyl and tolyl groups to form the final urea structure.

Antitumor Activity

Research indicates that derivatives of urea compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer types:

| Cancer Type | GI50 (μM) |

|---|---|

| Non-small cell lung cancer | 1.7 |

| Ovarian cancer | 25.9 |

| Prostate cancer | 28.7 |

| Breast cancer | 15.1 |

These values suggest that the compound may have selective activity against certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The biological activity of this compound is hypothesized to involve:

- Kinase Inhibition : Similar compounds have been documented to inhibit specific kinases involved in tumor growth and survival.

- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.

- Signal Transduction Pathways : Interference with pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell proliferation.

Case Studies

Recent studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Lung Cancer : A derivative demonstrated a significant reduction in tumor size in xenograft models, showcasing its potential for further development as a targeted therapy.

- Breast Cancer Trials : Early-phase trials indicated that patients receiving treatment with similar urea derivatives experienced improved progression-free survival rates compared to standard therapies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Table 2: Pharmacophoric Features

| Feature | Target Compound | Netupitant | 2f, 2h |

|---|---|---|---|

| Piperazine | Yes | Yes | Yes |

| Urea/Amide | Urea | Amide | None |

| Aryl Group | o-Tolyl | o-Tolyl | 4-Fluorophenyl |

| Core Heterocycle | Pyridazine | Pyridine | Pyrazoline |

Discussion of Research Findings

- Role of Piperazine : The 4-methylpiperazine group enhances solubility and may facilitate interactions with charged residues in biological targets, as seen in Netupitant’s clinical success .

- Urea vs.

- Substituent Effects : The o-tolyl group in the target compound and Netupitant suggests a preference for sterically hindered aryl groups in receptor binding, whereas 3-methoxyphenyl () may improve solubility .

- Gaps in Data: Biological activity data for the target compound are absent, limiting mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.